molecular formula C23H26N2O6S B11078037 Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11078037
M. Wt: 458.5 g/mol
InChI Key: UTHNTZGITGQRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiophene ring, and various functional groups

Preparation Methods

The synthesis of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethyl chloroformate, cyclohexylamine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .

Chemical Reactions Analysis

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzodioxole and thiophene rings play a crucial role in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H26N2O6S

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H26N2O6S/c1-3-29-23(28)18-13(2)19(21(27)24-15-7-5-4-6-8-15)32-22(18)25-20(26)14-9-10-16-17(11-14)31-12-30-16/h9-11,15H,3-8,12H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

UTHNTZGITGQRJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.